3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly interesting due to its structural similarity to phenylalanine, making it a constrained analog of this essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods:
Pictet-Spengler Reaction: This classic method involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative with a carboxylic acid derivative under dehydrating conditions.
Multicomponent Reactions: Recent advances have shown the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be adapted for the synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
PD-1/PD-L1 Pathway: This compound acts as an inhibitor of the PD-1/PD-L1 protein-protein interaction, which is crucial in the immune response against cancer cells.
Enzyme Inhibition: It can inhibit various enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the carboxylic acid group.
Phenylalanine: An essential amino acid with a similar backbone but without the tetrahydroisoquinoline ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom instead of the carboxylic acid group.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of the tetrahydroisoquinoline ring and the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to inhibit the PD-1/PD-L1 pathway makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
BSWJUCUAKIUGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
Origin of Product |
United States |
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